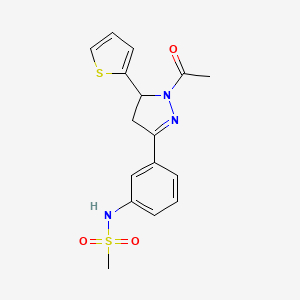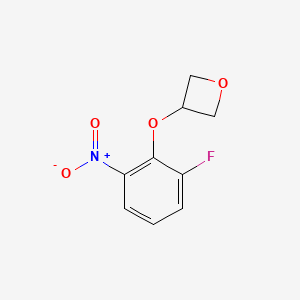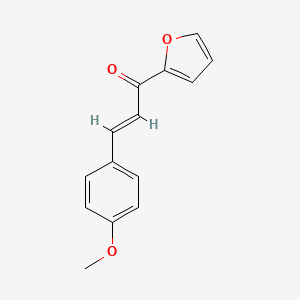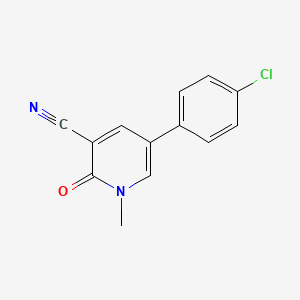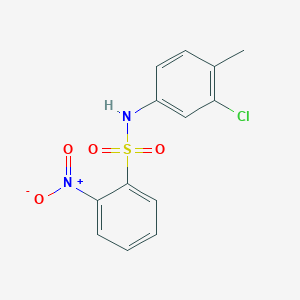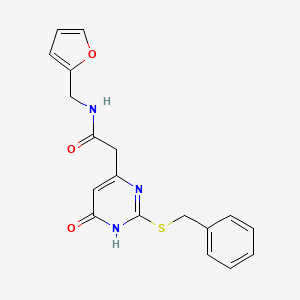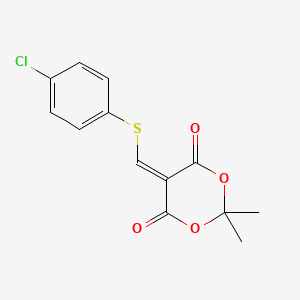
5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has been studied for its potential medicinal applications. This molecule has a unique structure and properties, which make it an attractive target for research and development.
Scientific Research Applications
5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, as an antioxidant, and as a ligand in coordination chemistry. Additionally, it has been studied for its potential applications in drug delivery and as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not yet fully understood. However, it has been proposed that the compound may act as an inhibitor of enzymes, an antioxidant, and a ligand in coordination chemistry. Additionally, it is believed that the compound may interact with certain proteins and receptors, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are not yet fully understood. However, some studies have shown that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been suggested that the compound may have potential therapeutic effects on certain diseases, such as cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments include its relatively low cost and its ability to react with a variety of other compounds. Additionally, the compound is relatively stable and has a relatively low toxicity. However, the compound is also relatively insoluble in water and has a relatively low solubility in organic solvents, which can limit its use in some laboratory experiments.
Future Directions
The potential future applications of 5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are numerous. Further research into the compound’s mechanism of action and its potential therapeutic effects could lead to the development of new drugs and treatments for various diseases. Additionally, further research into its biochemical and physiological effects could lead to the development of new compounds with similar properties. Finally, further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods of production.
Synthesis Methods
5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized using a variety of methods. The most common method involves the reaction of 4-chlorophenylsulfanylmethylene-2,2-dimethyl-1,3-dioxane-4,6-dione with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction results in the formation of the desired product. Other methods, such as the reaction of 4-chlorophenylsulfanylmethylene-2,2-dimethyl-1,3-dioxane-4,6-dione with an acid, such as hydrochloric acid, or with a reducing agent, such as sodium borohydride, can also be used to synthesize the compound.
properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXJSKJPCXBYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)Cl)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

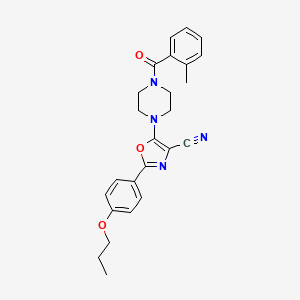
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2951781.png)
![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2951782.png)
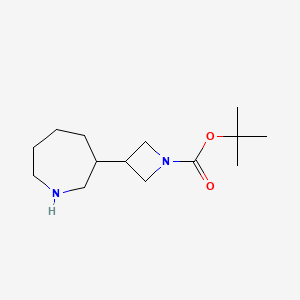
![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2951784.png)
